N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide
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Overview
Description
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide is a synthetic organic compound that features a pyrrole ring, which is known for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methoxybenzaldehyde with pyrrole in the presence of an acid catalyst to form the intermediate compound, which is then reacted with 3-methylbutanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide can undergo various chemical reactions including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction may produce the corresponding amine derivative.
Scientific Research Applications
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets in biological systems. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The methoxy group may enhance the compound’s ability to penetrate cell membranes, while the butanamide group can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[4-methoxyphenyl]-3-methylbutanamide: Lacks the pyrrole ring, resulting in different biological activity.
N-[4-methoxy-3-(1H-indol-1-yl)phenyl]-3-methylbutanamide: Contains an indole ring instead of a pyrrole ring, which may alter its interaction with biological targets.
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-2-methylbutanamide: Variation in the alkyl chain length can affect the compound’s properties and applications
Uniqueness
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide is unique due to the presence of the pyrrole ring, which imparts specific biological activities and chemical reactivity. The combination of the methoxy and butanamide groups further enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C16H20N2O2 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-(4-methoxy-3-pyrrol-1-ylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C16H20N2O2/c1-12(2)10-16(19)17-13-6-7-15(20-3)14(11-13)18-8-4-5-9-18/h4-9,11-12H,10H2,1-3H3,(H,17,19) |
InChI Key |
CIMUKYHYGKWIHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)OC)N2C=CC=C2 |
Origin of Product |
United States |
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